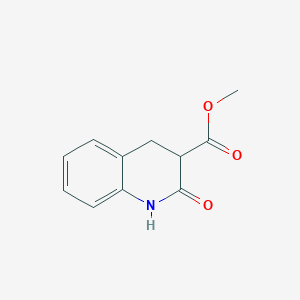

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYMNFPRFYLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as BF3·Et2O. This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form stable intermediates that participate in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents, oxidation states, and ester groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Density and Solubility: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has a density of 1.198 g/cm³, while hydroxylated analogs (e.g., ethyl 4-hydroxy derivatives) likely exhibit improved aqueous solubility .

- Thermal Stability : The ethyl ester's higher boiling point (387.6°C) suggests greater thermal stability compared to methyl variants .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (MTHQ) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the tetrahydroquinoline family and is characterized by its unique quinoline backbone, which contributes to its diverse pharmacological properties. This article explores the biological activities of MTHQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

MTHQ can be synthesized through various methods, including cyclization reactions involving ortho-amino benzylidene malonates in the presence of Lewis acids like BF3·Et2O. This synthesis typically yields high purity and is crucial for subsequent biological evaluations .

Antimicrobial Properties

MTHQ has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of MTHQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Recent studies have highlighted the potential of MTHQ as an anticancer agent. It has shown efficacy against various cancer cell lines, including colorectal cancer (CRC). The compound induces oxidative stress in cancer cells, leading to apoptosis via the PI3K/AKT/mTOR signaling pathway.

Case Study: Colorectal Cancer

In a study assessing MTHQ's effects on CRC cells (HCT-116), it was found that the compound inhibited cell proliferation and migration. It also altered the expression of proteins involved in cell survival and metastasis, suggesting a multifaceted approach to combating cancer .

Table 2: Anticancer Activity of MTHQ

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of oxidative stress |

| HeLa | 20 | Apoptosis via PI3K/AKT/mTOR pathway |

| A549 | 18 | Inhibition of colony formation |

The biological activity of MTHQ can be attributed to its ability to interact with specific molecular targets within cells. The compound forms stable intermediates that modulate enzyme activity and receptor binding. This modulation leads to significant changes in cellular processes such as proliferation, apoptosis, and oxidative stress response .

Comparative Analysis

Compared to other compounds in the tetrahydroquinoline class, MTHQ exhibits unique properties due to its specific substitution pattern on the quinoline ring. This structural uniqueness enhances its biological activity and makes it a valuable candidate for drug development.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate | Low | Moderate |

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester | Low | High |

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?

A one-pot, two-step protocol using BF₃·Et₂O enables synthesis from 2-(2-(benzylamino)benzylidene)malonate. The reaction proceeds via a stable iminium intermediate containing a difluoroboryl bridge, validated by NMR and crystallography . Alternative routes include cyclization of ethyl 2'-benzoyl-2-(benzyloxycarbonylamino)-4'-chloro-N-methylmalonanilate using triethylamine, yielding crystalline products after ethanol recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy are critical. For crystallographic validation, ORTEP-3 software provides graphical visualization of thermal ellipsoids and hydrogen bonding patterns . Elemental analysis (e.g., %C, %H, %N) should match theoretical values within ±0.3% .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–3.0 ppm for CH₂ groups) and the ester carbonyl (δ ~165–170 ppm).

- IR Spectroscopy : Confirm the lactam carbonyl (C=O stretch at ~1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the [1,5]-hydride shift during cyclization?

The BF₃·Et₂O-mediated reaction involves a redox-neutral pathway. The hydride shift occurs via a six-membered transition state, stabilized by the electron-withdrawing ester group. Computational studies (e.g., DFT) can model the iminium intermediate’s geometry and charge distribution .

Q. How does ring puckering influence the compound’s conformational stability?

Cremer-Pople puckering parameters (q, θ, φ) quantify nonplanar distortions in the tetrahydroquinoline ring. For example, a chair-like conformation (q > 0.5 Å, θ ≈ 180°) minimizes steric strain between substituents. Molecular dynamics simulations at 298 K can predict dominant conformers .

Q. What strategies optimize enantioselective synthesis of this scaffold?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived Lewis acids) can induce stereocontrol at C3. Resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is practical for small-scale synthesis .

Q. How does this compound interact with biological targets (e.g., collagen synthesis or glycation pathways)?

Methyl 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives inhibit advanced glycation end products (AGEs) by scavenging reactive carbonyl species (e.g., methylglyoxal). In vitro assays (e.g., BSA-glucose glycation model) show IC₅₀ values <50 μM .

Q. What crystallographic challenges arise during structure determination?

- Disorder : Flexible ester groups may require multi-position modeling.

- Twinned Data : SHELXL’s TWIN/BASF commands refine twin fractions .

- Hydrogen Bonding : Validate using PLATON’s ADDSYM to detect missed symmetry .

Methodological Considerations

Q. How to resolve contradictions in reaction yields reported across studies?

Discrepancies often stem from solvent purity (e.g., anhydrous vs. technical-grade BF₃·Et₂O) or heating rates during cyclization. Reproduce conditions precisely and characterize intermediates via LC-MS .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Gaussian 16 : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- AutoDock Vina : Screen docking poses for bioactivity studies .

Applications in Drug Discovery

Q. Can this scaffold serve as a precursor for kinase inhibitors?

The tetrahydroquinoline core mimics ATP-binding motifs in kinases. Functionalization at C4 (e.g., halogenation) or C7 (e.g., sulfonamide grafting) enhances selectivity for tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.